4-Methyl-5-vinylthiazole (CAS: 1759-28-0), also known as vinyl sulfurol, is a nitrogen- and sulfur-containing heterocyclic monoene characterized by a reactive vinyl group conjugated with a thiazole ring [1]. From a procurement perspective, this compound is highly valued across multiple high-tech industries due to its dual functionality: the electron-rich thiazole core coordinates effectively with transition metals, while the vinyl substituent provides a polymerizable double bond and a site for electrophilic addition[2]. It is primarily sourced as a high-impact flavor and fragrance ingredient, a functional monomer for inverse vulcanization in advanced energy materials, and a versatile building block for pharmaceutical synthesis and green corrosion inhibitors [1][2].
Replacing 4-Methyl-5-vinylthiazole with saturated analogs, such as 4-methyl-5-ethylthiazole or 5-(2-hydroxyethyl)-4-methylthiazole (sulfurol), fundamentally compromises both chemical processability and application-critical performance [1]. In material science, the absence of the vinyl group in saturated analogs eliminates the capacity for copolymerization via inverse vulcanization, rendering them useless for polymer synthesis [2]. In surface chemistry, the conjugated ethenyl system of the vinyl derivative provides significantly stronger electron donation to empty transition metal orbitals than a hydroxyethyl group, leading to superior adsorption and corrosion inhibition [1]. Furthermore, in pharmaceutical synthesis, the vinyl group is strictly required for downstream epoxidation and addition reactions that build complex drug scaffolds, pathways that are completely inaccessible when using alkyl-substituted thiazoles [3].
Electrochemical impedance spectroscopy and potentiodynamic polarization studies demonstrate that 4-Methyl-5-vinylthiazole (MVT) provides superior corrosion inhibition for copper in NaCl solutions compared to its analog 5-(2-hydroxyethyl)-4-methylthiazole (HMT). The conjugated ethenyl group in MVT significantly enhances electron donation to the Cu surface compared to the hydroxyethyl group in HMT, resulting in a denser, more protective adsorbed monolayer[1].
| Evidence Dimension | Electron donation and surface adsorption capacity |
| Target Compound Data | High inhibition performance driven by conjugated ethenyl electron donation |
| Comparator Or Baseline | 5-(2-hydroxyethyl)-4-methylthiazole (HMT) (weaker adsorption due to lack of conjugation) |
| Quantified Difference | Pronounced enhancement in adsorption ability and protective film formation for MVT |
| Conditions | Cu corrosion in NaCl solution evaluated via potentiodynamic polarization |
For buyers formulating green corrosion inhibitors, selecting the vinyl-substituted thiazole ensures stronger metal-surface binding and higher protective efficiency in marine or industrial cooling systems.
4-Methyl-5-vinylthiazole acts as a highly effective monoene monomer for inverse vulcanization with elemental sulfur. The resulting poly(S-MVT) copolymer exhibits a meso/macroporous structure and provides excellent electrochemical performance as a cathode material, maintaining a capacity of ~514 mAh/g with ~100% Coulombic efficiency over 100 cycles [1]. Non-polymerizable thiazoles cannot undergo this solvent-free copolymerization.
| Evidence Dimension | Copolymerization capability and cycling stability |
| Target Compound Data | ~514 mAh/g capacity; ~100% Coulombic efficiency over 100 cycles (as poly(S-MVT)) |
| Comparator Or Baseline | Non-vinyl thiazoles (incapable of inverse vulcanization) |
| Quantified Difference | Enables the formation of stable, soluble sulfur copolymers vs. failure to polymerize |
| Conditions | Solvent-free inverse vulcanization at 185 °C; tested as Li-S battery cathode |
Material scientists must procure the vinyl derivative to successfully cross-link elemental sulfur into stable, electrochemically active porous polymers for next-generation batteries.
In the synthesis of neuroprotective methylthiazole (MZ) derivatives, 4-Methyl-5-vinylthiazole serves as an irreplaceable starting material. The vinyl group allows for direct conversion to a crucial epoxide intermediate using NBS and H2O in dioxane, which is subsequently reacted with Grignard reagents to form diverse therapeutic alcohols [1]. Saturated analogs like 4-methyl-5-ethylthiazole lack the double bond required for this specific functionalization.
| Evidence Dimension | Synthetic pathway compatibility (Epoxidation) |
| Target Compound Data | Successfully yields epoxide/bromohydrin intermediates for MZ derivatives |
| Comparator Or Baseline | 4-Methyl-5-ethylthiazole (cannot undergo epoxidation) |
| Quantified Difference | Unlocks access to complex NO-chimera drug libraries |
| Conditions | Reaction with NBS/H2O in dioxane at room temperature |
Pharmaceutical procurement teams must source the vinyl-substituted compound to enable the specific electrophilic addition reactions required for building advanced neuroprotective drug libraries.
As a flavor and fragrance ingredient (FEMA 3313), 4-Methyl-5-vinylthiazole provides a highly specific nutty, musty, and cocoa profile that is effective at extremely low usage levels, typically 5 to 10 ppm in bakery and meat products [1]. Substituting it with other thiazoles, such as 2-acetylthiazole or sulfurol, shifts the sensory profile toward popcorn or meaty notes, respectively, disrupting the target formulation.
| Evidence Dimension | Organoleptic profile and usage threshold |
| Target Compound Data | Nutty/cocoa/musty notes effective at 5-10 ppm |
| Comparator Or Baseline | Sulfurol (5-(2-hydroxyethyl)-4-methylthiazole) (meaty/brothy notes) |
| Quantified Difference | Distinct sensory matrix contribution requiring specific structural fidelity |
| Conditions | Sensory evaluation in food matrices (bakery, soups, meat products) |
Flavorists require exact chemical fidelity; substituting this compound alters the target roasted/nutty profile and necessitates a complete reformulation of the sensory matrix.
Due to its conjugated ethenyl system providing strong electron donation, this compound is an ideal active ingredient in environmentally friendly corrosion inhibitors. It is specifically formulated to protect copper and zinc infrastructure in seawater cooling systems, desalination plants, and acidic pickling environments where traditional toxic inhibitors are being phased out [1].
Leveraging its polymerizable vinyl group, this compound is procured as a sustainable monoene monomer for inverse vulcanization. It reacts with elemental sulfur to form stable, meso/macroporous poly(S-MVT) copolymers, which are used to manufacture high-capacity, long-cycling cathodes for next-generation energy storage systems [2].
In medicinal chemistry, it is utilized as a critical starting material for the synthesis of methylthiazole (MZ) derivatives and NO-chimeras. The vinyl group allows for precise downstream functionalization, such as epoxidation and Grignard additions, enabling the development of therapies for neurodegenerative diseases[3].
As an approved flavoring agent (FEMA 3313), it is utilized at parts-per-million concentrations to impart authentic nutty, cocoa, and roasted root vegetable notes. It is a critical component in the formulation of artificial flavors for bakery goods, frozen confectionery, and processed meat products[4].
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